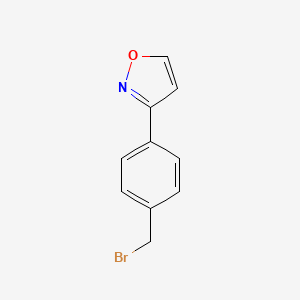

3-(4-(Bromomethyl)phenyl)isoxazole

説明

Contextualization of 3-(4-(Bromomethyl)phenyl)isoxazole within Contemporary Organic Chemistry Research

In the landscape of modern organic chemistry, the focus often lies on developing efficient and versatile building blocks for the synthesis of complex target molecules. While direct and extensive research on this compound itself is not widely documented in publicly available literature, its constituent parts—the isoxazole (B147169) ring and the bromomethylphenyl moiety—are well-studied. The compound can be viewed as a strategic intermediate, designed to introduce these specific functionalities into larger molecules. Its primary role in research is likely that of a precursor in multi-step syntheses, particularly in fields like medicinal chemistry and materials science, where the properties of isoxazole and the reactivity of benzylic bromides are highly valued.

Significance of the Isoxazole Ring System in Advanced Chemical Syntheses

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry and a versatile synthon in organic synthesis. nih.govrsc.orgwisdomlib.orgnih.govresearchgate.netnanobioletters.com Isoxazole derivatives are known to exhibit a wide array of biological activities. nih.govrsc.orgresearchgate.netontosight.ainih.gov This has led to significant interest in the development of novel synthetic methods to access functionalized isoxazoles. nih.govresearchgate.netnanobioletters.comresearchgate.net

Key synthetic routes to isoxazoles include 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes, which is a highly efficient method for constructing the ring system. nih.gov Other methods involve the condensation of hydroxylamines with α,β-unsaturated carbonyl compounds or the cyclization of functionalized oximes. researchgate.netwpmucdn.com The isoxazole ring is not only a stable aromatic system but its weak N-O bond can be cleaved under reductive conditions, providing access to other important structures like β-hydroxy ketones and γ-amino alcohols, further highlighting its synthetic utility. nih.govresearchgate.netnih.gov The ability to introduce a wide variety of substituents onto the isoxazole ring allows for the fine-tuning of a molecule's properties. rsc.orgresearchgate.netnih.gov

Role of the Bromomethylphenyl Moiety as a Versatile Synthetic Handle

The bromomethylphenyl group is a highly reactive and versatile functional group in organic synthesis. The carbon-bromine bond at the benzylic position is relatively weak and susceptible to nucleophilic substitution, making it an excellent electrophilic site for the introduction of a wide range of functional groups. libretexts.orgchemistrysteps.com This reactivity is attributed to the stability of the resulting benzylic carbocation or radical intermediate, which is stabilized by resonance with the adjacent aromatic ring. libretexts.orgchemistrysteps.comquora.com

Benzylic bromides readily undergo both SN1 and SN2 reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. quora.compearson.com For instance, they can be used to alkylate a variety of nucleophiles, including amines, alcohols, and carbanions. Furthermore, the benzylic position can be oxidized to form aldehydes or carboxylic acids, providing another pathway for molecular elaboration. chemistrysteps.commasterorganicchemistry.com The use of a bromomethyl group as a synthetic handle is a common strategy for linking different molecular fragments together, making it a crucial component in the design of complex molecules. nih.govgoogle.com

Overview of Research Trajectories for Related Chemical Scaffolds

Research involving scaffolds related to this compound is largely driven by the pursuit of new therapeutic agents and functional materials. The development of novel isoxazole derivatives continues to be a major focus, with an emphasis on creating compounds with enhanced biological activity and selectivity. nih.govrsc.orgresearchgate.netontosight.ai This includes the synthesis of isoxazole-containing hybrids, where the isoxazole ring is combined with other pharmacologically active moieties to create multi-target drugs. researchgate.net

There is also a growing interest in the development of green and efficient synthetic methods for the preparation of isoxazoles, utilizing techniques such as microwave-assisted synthesis and nanocatalysis. nih.govresearchgate.net In the realm of materials science, isoxazole-containing polymers and liquid crystals are being explored for their unique electronic and optical properties.

Similarly, research on molecules containing the bromomethylphenyl group is focused on leveraging its reactivity for the construction of complex architectures. This includes its use in cross-coupling reactions, such as the Suzuki and Stille reactions, to form new carbon-carbon bonds. The development of new protecting group strategies that are compatible with the reactivity of benzylic bromides is also an active area of research. wiley.comlibretexts.org The convergence of these research trajectories suggests that bifunctional compounds like this compound will continue to be valuable tools for chemists in a variety of fields.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[4-(bromomethyl)phenyl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOYXVWQKCZGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595389 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169547-67-5 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Bromomethyl Phenyl Isoxazole

Established Synthetic Pathways and Precursor Chemistry

The most common and reliable strategies for synthesizing 3-(4-(bromomethyl)phenyl)isoxazole involve the initial formation of a 3-(p-tolyl)isoxazole intermediate. This precursor is then subjected to a selective bromination reaction.

The construction of the isoxazole (B147169) ring is a cornerstone of heterocyclic chemistry, with several classical methods being widely employed. The most prominent and versatile of these is the 1,3-dipolar cycloaddition reaction. edu.krdwikipedia.orgmdpi.com

This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which is an alkyne for the synthesis of isoxazoles. wikipedia.org The nitrile oxide is not stable and is therefore generated in situ from a precursor, commonly an aldoxime, through oxidation or halogenation followed by base-induced elimination. edu.krdnih.govnih.govmdpi.com For the synthesis of the 3-(p-tolyl)isoxazole precursor, 4-methylbenzaldehyde oxime is converted into the corresponding nitrile oxide, which then reacts with an acetylene source to form the 3-aryl-substituted isoxazole ring.

Another classical approach involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone. nih.govmdpi.com This condensation reaction provides a direct route to the isoxazole core.

The synthesis of this compound is typically not accomplished by starting with a pre-functionalized bromomethyl phenyl precursor due to the reactivity of the bromomethyl group. Instead, a more strategic approach is employed:

Synthesis of the Precursor: The initial step is the synthesis of 3-(4-methylphenyl)isoxazole, also known as 3-(p-tolyl)isoxazole. This is achieved using the classical isoxazole ring formation methods described above, starting from 4-methylbenzaldehyde.

Benzylic Bromination: With the stable 3-(p-tolyl)isoxazole precursor in hand, the bromomethyl group is introduced via a selective benzylic bromination. The Wohl-Ziegler reaction is the method of choice for this transformation. mychemblog.com This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄). The reaction is initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or by using light (hν). mychemblog.comchadsprep.comlibretexts.org The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen from the benzylic methyl group, forming a resonance-stabilized benzylic radical. mychemblog.comlibretexts.orgchemistrysteps.com This radical then reacts with a bromine source to yield the final this compound product. mychemblog.com Using NBS is advantageous as it provides a low, constant concentration of bromine, which minimizes side reactions. chadsprep.comlibretexts.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the 1,3-dipolar cycloaddition step, several parameters are typically adjusted. nih.gov The choice of base for generating the nitrile oxide in situ is critical, with tertiary amines like triethylamine being common. researchgate.net Solvents, reaction temperature, and time also play significant roles. Aqueous media have been explored as a green alternative for some isoxazole syntheses. nih.gov

The table below summarizes the optimization of a typical 1,3-dipolar cycloaddition reaction for isoxazole synthesis, based on general findings in the literature.

| Parameter | Variation | Effect on Yield/Purity | Reference |

|---|---|---|---|

| Base | Triethylamine (Et₃N) vs. Sodium Carbonate (Na₂CO₃) | Organic bases like Et₃N often provide better solubility and milder conditions, leading to higher yields. | researchgate.net |

| Solvent | Tetrahydrofuran (THF) vs. Dichloromethane (DCM) vs. Water | Aprotic solvents like THF or DCM are common. Water can be an effective "green" solvent but may lead to precipitation issues. | nih.govnih.gov |

| Temperature | Room Temperature vs. Reflux | Many cycloadditions proceed efficiently at room temperature, avoiding thermal degradation and side products. | nih.gov |

| Stoichiometry | Equimolar vs. Excess Dipolarophile | Using a slight excess of the alkyne (dipolarophile) can help drive the reaction to completion. | nih.gov |

For the Wohl-Ziegler bromination step, optimization involves the choice of radical initiator and ensuring the exclusion of polar solvents, which could promote ionic side reactions on the aromatic ring rather than the desired benzylic substitution. mychemblog.com

Novel and Emerging Synthetic Routes

While established methods are reliable, research continues to focus on developing more efficient, sustainable, and versatile synthetic routes. These emerging strategies often employ catalysis and novel activation methods.

Catalysis offers significant advantages in terms of reaction rates, yields, and regioselectivity. For isoxazole synthesis via 1,3-dipolar cycloaddition, several catalytic systems have been developed:

Copper(I) Catalysis: Copper(I) acetylides can undergo cycloaddition with nitrile oxides, providing a highly reliable and regioselective route to 3,4-disubstituted or 3,5-disubstituted isoxazoles. organic-chemistry.org

Gold Catalysis: Gold chlorides (AuCl₃) have been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under mild conditions. organic-chemistry.org

Mechanochemistry: A solvent-free approach using a recyclable Cu/Al₂O₃ nanocomposite catalyst under ball-milling conditions has been developed for the 1,3-dipolar cycloaddition, offering a green and scalable alternative. nih.gov

Hypervalent Iodine Catalysis: Intramolecular oxidative cycloadditions of aldoximes tethered to alkenes or alkynes can be efficiently catalyzed by hypervalent iodine(III) species, leading to fused isoxazole derivatives. mdpi.com

Modern synthetic chemistry has increasingly turned to photoredox and electrochemical methods to achieve transformations under mild and environmentally benign conditions.

Photoredox Catalysis: Visible-light photoredox catalysis can facilitate the synthesis of isoxazoles. mdpi.com This method can be used to generate the reactive nitrile oxide intermediate under very mild conditions. mdpi.com Dual catalysis systems, combining an organic photoredox catalyst with a copper catalyst, have also been employed for the C–H arylation of various azoles, presenting an alternative strategy for building the 3-arylisoxazole framework. rsc.org

Electrochemical Synthesis: Electrochemistry provides a traceless method for oxidation, avoiding the need for chemical oxidants. rsc.orgnih.gov Electrochemical methods have been developed for the synthesis of isoxazolines from aldoximes and alkenes. nih.gov Mechanistic studies suggest these reactions proceed through a stepwise, radical-mediated pathway rather than a concerted [3+2] cycloaddition. nih.gov This approach is considered a green and practical alternative for constructing the isoxazole core. nih.govmanipal.edumdpi.com

Flow Chemistry Approaches for Continuous Production

Continuous flow chemistry offers significant advantages for the synthesis of isoxazoles, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, multi-step synthesis. researchgate.netmtak.husemanticscholar.orgmdpi.com While specific flow chemistry setups for the continuous production of this compound are not extensively documented, the principles can be readily applied from related isoxazole syntheses. researchgate.net

A multi-step flow process for the synthesis of trisubstituted isoxazoles has been developed, which involves oximation, chlorination, and cycloaddition steps in a continuous sequence. researchgate.net This general approach could be adapted for the target molecule. For example, a flow reactor setup could be designed where 4-methylbenzaldehyde is first reacted with hydroxylamine to form the aldoxime. This stream would then be mixed with a chlorinating agent to generate the hydroximoyl chloride in situ, which is a precursor to the nitrile oxide. Finally, this intermediate would be reacted with an alkyne in a third reactor to yield the 3-(4-methylphenyl)isoxazole. The subsequent bromination step could potentially be integrated as a downstream photochemical or thermally initiated radical reaction in a continuous manner.

The key parameters to control in a flow synthesis include residence time, temperature, stoichiometry, and solvent. The use of packed-bed reactors with immobilized reagents or catalysts can further enhance the efficiency and sustainability of the process.

The following table outlines a conceptual multi-step flow synthesis of this compound:

| Flow Module | Reaction | Key Parameters |

| Module 1 | Oximation of 4-methylbenzaldehyde with hydroxylamine | Temperature, residence time, stoichiometry |

| Module 2 | In situ generation of 4-methylbenzonitrile oxide (e.g., via hydroximoyl chloride) | Oxidant/chlorinating agent, temperature, residence time |

| Module 3 | [3+2] Cycloaddition with an alkyne | Temperature, pressure, residence time, catalyst (if applicable) |

| Module 4 | Radical bromination of the methyl group | Light source/initiator, temperature, residence time |

| Module 5 | In-line purification | Liquid-liquid extraction, continuous chromatography |

Regioselectivity and Stereoselectivity Control in Synthesis

Regioselectivity is a critical aspect of isoxazole synthesis, particularly in methods involving unsymmetrical precursors. In the context of the [3+2] cycloaddition reaction for synthesizing 3,5-disubstituted isoxazoles, the regiochemical outcome is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. nih.govrsc.orgum.edu.mynih.govnih.gov The reaction of a nitrile oxide with a terminal alkyne generally leads to the formation of the 3,5-disubstituted isoxazole with high regioselectivity. organic-chemistry.org The use of copper(I) catalysts in these cycloadditions can further enhance both the reaction rate and the regioselectivity. organic-chemistry.org

When employing the condensation of 1,3-dicarbonyl compounds with hydroxylamine, the regioselectivity is influenced by the differential reactivity of the two carbonyl groups. rsc.org Factors such as pH and the nature of the substituents on the dicarbonyl substrate can be modulated to favor the formation of one regioisomer over the other. rsc.org For the synthesis of a 3-aryl isoxazole, a 1-aryl-1,3-dicarbonyl compound would be the required precursor.

Stereoselectivity is generally not a factor in the synthesis of the aromatic isoxazole ring itself. However, if the synthesis proceeds through an intermediate isoxazoline, which is subsequently oxidized to the isoxazole, the stereochemistry of the isoxazoline intermediate can be important. For the specific target compound, this compound, there are no stereocenters, so stereoselectivity is not a primary concern in its direct synthesis.

The following table summarizes factors influencing regioselectivity in the synthesis of 3-aryl isoxazoles:

| Synthetic Method | Key Factors Influencing Regioselectivity |

| [3+2] Cycloaddition | Electronic nature of substituents on nitrile oxide and alkyne, steric hindrance, use of catalysts (e.g., Cu(I)). organic-chemistry.org |

| Condensation of 1,3-Dicarbonyls | Differential reactivity of the two carbonyl groups, pH of the reaction medium, nature of protecting groups. rsc.org |

Scalability Considerations and Process Chemistry Research

The scalability of any synthetic route is a crucial consideration for the potential industrial production of this compound. nih.gov Key factors to consider include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of each step (yields), the ease of purification, and the generation of waste.

For the [3+2] cycloaddition route, the in situ generation of nitrile oxides from aldoximes can be advantageous on a large scale as it avoids the isolation of potentially unstable intermediates. However, the use of certain oxidizing or chlorinating agents may pose safety and environmental concerns that need to be addressed in process chemistry research. The subsequent radical bromination step also requires careful control of reaction conditions to ensure selectivity and avoid the formation of over-brominated byproducts.

Process chemistry research for the synthesis of this compound would focus on:

Route Scouting: Identifying the most efficient and cost-effective synthetic pathway.

Process Optimization: Maximizing yield and throughput while minimizing costs and waste. This includes optimizing reaction parameters such as temperature, pressure, concentration, and catalyst loading.

Safety Assessment: Evaluating the thermal stability of intermediates and reaction mixtures to prevent runaway reactions.

Crystallization and Polymorphism Studies: Ensuring the consistent production of the desired solid-state form of the final product.

Impurity Profiling: Identifying and controlling the formation of process-related impurities.

The following table highlights key scalability considerations for the primary synthetic routes to this compound:

| Synthetic Route | Advantages for Scalability | Challenges for Scalability |

| Batch [3+2] Cycloaddition | Well-established methodology, potentially high yields. | Handling of potentially hazardous reagents, batch-to-batch variability, purification challenges. |

| Flow Chemistry Synthesis | Enhanced safety, precise control, potential for automation and multi-step synthesis, improved consistency. researchgate.netmtak.hu | Initial setup costs, potential for clogging, requires specialized equipment and expertise. |

| Condensation of 1,3-Dicarbonyls | Use of readily available starting materials. | Potential for poor regioselectivity leading to difficult separations, may require harsh reaction conditions. rsc.org |

Reactivity and Transformational Chemistry of 3 4 Bromomethyl Phenyl Isoxazole

Nucleophilic Substitution Reactions at the Benzylic Bromide Center

The benzylic bromide in 3-(4-(bromomethyl)phenyl)isoxazole is the primary site of its reactivity, readily undergoing nucleophilic substitution reactions. This reactivity is enhanced by the adjacent phenyl ring, which can stabilize reaction intermediates.

The nucleophilic substitution at the primary benzylic carbon of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism. The operative pathway is largely determined by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Primary benzylic halides are unique in that they can undergo S(_N)1 reactions, a pathway typically reserved for secondary and tertiary substrates. ucalgary.calibretexts.org This is attributed to the resonance stabilization of the resulting benzylic carbocation intermediate by the adjacent aromatic ring. libretexts.orgchemistrysteps.comchemistrysteps.com The positive charge can be delocalized into the phenyl ring, significantly lowering the activation energy for carbocation formation. chemistrysteps.comchemistrysteps.com Therefore, in the presence of a weak nucleophile and a polar protic solvent, which can stabilize the ionic intermediates, the S(_N)1 pathway is favored. stackexchange.comyoutube.com

Conversely, despite the potential for carbocation formation, the primary nature of the benzylic carbon means it is relatively unhindered sterically, making it susceptible to backside attack by a nucleophile in a concerted S(_N)2 mechanism. ucalgary.caucalgary.ca Strong nucleophiles and polar aprotic solvents favor the S(_N)2 pathway. khanacademy.org This pathway proceeds with an inversion of stereochemistry if the carbon were chiral. Given that the benzylic carbon in the title compound is not a stereocenter, this aspect is not directly observable but is a fundamental characteristic of the mechanism.

The competition between these two pathways is a key consideration in planning syntheses using this compound.

The electrophilic benzylic carbon of this compound readily reacts with a variety of nucleophiles, allowing for the introduction of diverse functional groups.

N-centered Nucleophiles: Amines, amides, and other nitrogen-containing compounds can be used to form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of many biologically active molecules.

O-centered Nucleophiles: Alcohols, phenols, and carboxylates can serve as nucleophiles to generate ethers and esters, respectively. Reactions with weak nucleophiles like alcohols (e.g., methanol (B129727) or ethanol) often proceed under conditions that favor the S(_N)1 mechanism. stackexchange.compearson.com

S-centered Nucleophiles: Thiolates and other sulfur-containing nucleophiles are typically very effective in S(_N)2 reactions, leading to the formation of thioethers. The high nucleophilicity of sulfur compounds facilitates these transformations. acs.org

C-centered Nucleophiles: Carbanions, such as those derived from organometallic reagents or enolates, can be used to form new carbon-carbon bonds, extending the carbon skeleton of the molecule.

The table below summarizes representative nucleophilic substitution reactions at a benzylic bromide center.

| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |

| N-centered | Ammonia (NH₃) | Primary Amine | Solvent (e.g., THF) |

| O-centered | Sodium Ethoxide (NaOEt) | Ether | Ethanol, Heat |

| S-centered | Sodium Thiophenoxide (NaSPh) | Thioether | DMF, Room Temperature |

| C-centered | Sodium Cyanide (NaCN) | Nitrile | DMSO, Heat |

Limitations of these reactions can arise from the basicity of the nucleophile, which can lead to competing elimination reactions, although this is less common for primary halides. ucalgary.ca Furthermore, highly sterically hindered nucleophiles may slow down the rate of S(_N)2 reactions.

The benzylic bromide of this compound can be converted into various organometallic reagents, which can then be used in subsequent carbon-carbon bond-forming reactions.

A common transformation is the formation of a Grignard reagent by reacting the benzylic bromide with magnesium metal in an ether solvent like diethyl ether or THF. libretexts.org The resulting organomagnesium compound, 3-(4-(isoxazol-3-yl)phenyl)methylmagnesium bromide, behaves as a strong nucleophile and a strong base.

Similarly, organolithium reagents can be prepared by reacting the benzylic bromide with lithium metal. libretexts.org These reagents are generally more reactive than their Grignard counterparts.

These organometallic intermediates are highly valuable as they can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and epoxides, to form more complex molecules. nih.govyoutube.com For example, reaction with an aldehyde would yield a secondary alcohol.

| Organometallic Reagent | Preparation |

| Grignard Reagent | R-Br + Mg → R-MgBr |

| Organolithium Reagent | R-Br + 2Li → R-Li + LiBr |

It is important to note that these reagents are incompatible with protic functional groups and must be prepared and used under anhydrous conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

While less common than for aryl or vinyl halides, the benzylic bromide of this compound can participate in several transition-metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction of a benzylic halide, such as this compound, with an arylboronic acid or its ester derivatives leads to the formation of diarylmethanes, which are important structural motifs in many organic compounds. rsc.org While the outline specifies aryl-aryl bond formation, with a benzylic substrate, the product is a diarylmethane.

This reaction is typically catalyzed by a palladium complex, often with a phosphine (B1218219) ligand. nih.govacs.org Microwave-assisted protocols have been developed to improve reaction times and yields. nih.gov For instance, the coupling of heteroaryl benzylic bromides has been successfully achieved using a catalyst system of palladium(II) acetate (B1210297) and a bulky phosphine ligand like JohnPhos. nih.gov

| Catalyst / Ligand | Base | Solvent | Temperature | Yield | Reference |

| Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 160 °C (µW) | Moderate to Good | nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 °C | Good | acs.org |

These reactions exhibit good functional group tolerance, making them a valuable tool for late-stage functionalization in complex molecule synthesis. acs.org

Other important cross-coupling reactions can also be applied to the benzylic bromide of this compound.

Sonogashira Coupling: This reaction involves the coupling of a halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a new carbon-carbon bond. beilstein-journals.orgorganic-chemistry.org The application to benzylic bromides allows for the synthesis of propargylarenes. Recent developments have shown that the cross-coupling of benzylic bromides with lithium acetylides can proceed rapidly at room temperature. rsc.org However, it has been noted that Sonogashira reactions with benzylic bromides can sometimes be problematic. reddit.com

Heck Coupling: The Heck reaction typically couples an aryl or vinyl halide with an alkene. wikipedia.org Its application to benzylic halides is also possible, providing a method for the alkenylation of the benzylic position. rsc.orgnih.gov Nickel-catalyzed Heck-type reactions of benzylic chlorides have been shown to proceed at room temperature with a broad range of olefins. nih.gov Intramolecular Heck reactions of benzylic bromides have also been reported. rsc.orgorganic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. Benzylic halides can be used as the electrophilic partner in Stille couplings to produce, for example, diarylmethanes or allylbenzenes. harvard.eduacs.org The reaction often requires a phosphine ligand, and additives like copper(I) iodide can accelerate the reaction rate. harvard.edu

The table below provides an overview of these coupling reactions with benzylic bromides.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira | Terminal Alkyne | Pd(0) / Cu(I) | Propargylarene |

| Heck | Alkene | Pd(0) or Ni(0) | Substituted Alkene |

| Stille | Organostannane | Pd(0) | Varied (e.g., Diaryl-methane) |

Development of Novel Catalytic Systems for Chemoselective Transformations

The unique structural features of this compound make it a valuable scaffold for the development of novel catalytic systems. The presence of both a reactive bromomethyl group and a coordinating isoxazole (B147169) ring allows for its use as a ligand in transition metal catalysis, enabling chemoselective transformations.

Research has shown that isoxazole derivatives can be utilized in the synthesis of complex molecules through various catalytic processes. For instance, the isoxazole moiety can act as a directing group or a ligand in metal-catalyzed reactions, influencing the regio- and stereoselectivity of the transformation. The bromomethyl group, on the other hand, provides a reactive handle for anchoring the molecule to a solid support or for further functionalization to modulate the catalyst's electronic and steric properties.

While specific studies on the use of this compound in catalytic systems are not extensively documented in the provided search results, the general reactivity of isoxazoles and bromomethylated aromatic compounds suggests its potential in this area. For example, the nitrogen atom of the isoxazole ring can coordinate to a metal center, while the bromomethyl group can be used to immobilize the catalyst. This dual functionality could be exploited in the design of recyclable catalysts for various organic transformations.

Reactions Involving the Isoxazole Heterocycle

The isoxazole ring is an aromatic heterocycle that can undergo a variety of reactions, including ring-opening and functionalization. researchgate.net These transformations are crucial for the synthesis of diverse molecular architectures from isoxazole-containing starting materials.

The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under certain conditions, leading to ring-opening reactions. researchgate.net This reactivity provides a pathway to other heterocyclic systems or acyclic compounds. For instance, reductive cleavage of the isoxazole ring, often mediated by transition metals, can yield enaminones. wpmucdn.com This transformation is valuable as enaminones are versatile intermediates in organic synthesis.

Furthermore, isoxazoles can undergo rearrangements to form other five-membered heterocycles. These rearrangements are often initiated by the cleavage of the N-O bond and can be influenced by the substituents on the isoxazole ring. While specific examples involving this compound are not detailed, the general principles of isoxazole chemistry suggest that this compound could undergo similar transformations, providing access to a range of novel structures.

The isoxazole ring can be functionalized at its carbon and nitrogen atoms. nih.gov Direct C-H functionalization of the isoxazole ring is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. nih.gov This can be achieved through various methods, including metal-catalyzed C-H activation.

Electrophilic substitution reactions can also be used to functionalize the isoxazole ring, although the reactivity is influenced by the electron-withdrawing nature of the heterocycle. For this compound, the phenyl group at the 3-position and the bromomethyl group will influence the regioselectivity of such reactions.

Additionally, the isoxazole ring can participate in cycloaddition reactions, acting as a dienophile or a diene depending on the reaction partner. This reactivity allows for the construction of more complex polycyclic systems.

Advanced Structural Elucidation and Mechanistic Studies

Advanced Spectroscopic Characterization Methodologies

Advanced spectroscopic techniques are crucial for the unequivocal identification and detailed structural analysis of 3-(4-(bromomethyl)phenyl)isoxazole. While standard spectroscopic methods provide basic confirmation, high-resolution techniques offer a deeper understanding of its molecular architecture and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, 1H and 13C NMR would provide the primary evidence for its structure.

In a typical ¹H NMR spectrum, the protons of the bromomethyl group (-CH₂Br) would appear as a characteristic singlet, significantly downfield due to the deshielding effect of the adjacent bromine atom. The protons on the phenyl ring would present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The proton on the isoxazole (B147169) ring would also appear as a distinct singlet.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would correspond to a distinct signal. The carbon of the bromomethyl group would be readily identifiable, as would the carbons of the phenyl and isoxazole rings. For instance, in related isoxazole structures, the isoxazole ring carbons show characteristic shifts. wpmucdn.comrsc.org

To illustrate, ¹H and ¹³C NMR data for the analogous compound 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole are presented below. rsc.org These data highlight the typical chemical shifts observed for the phenyl and isoxazole moieties, which would be comparable to those expected for this compound.

Table 1: Representative ¹H and ¹³C NMR Data for an Analogous Isoxazole Derivative Data for 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole in CDCl₃

| Analysis | Chemical Shift (δ) / ppm | Observed Protons/Carbons |

|---|---|---|

| ¹H NMR | 7.71 - 7.55 (m, 6H) | Phenyl Protons |

| 7.49 - 7.38 (m, 3H) | Phenyl Protons | |

| 6.26 - 5.67 (m, 1H) | Allyl CH | |

| 5.23 (dd, 1H) | Allyl CH₂ | |

| 5.04 (dd, 1H) | Allyl CH₂ | |

| 3.38 (dt, 2H) | Allyl CH₂ attached to ring | |

| ¹³C NMR | 165.7, 164.2 | Isoxazole Ring Carbons |

| 135.0, 132.2, 129.7, 129.2, 128.8, 128.4, 128.3, 127.0, 124.2 | Aromatic and Alkene Carbons | |

| 117.3, 110.6 | Isoxazole and Alkene Carbons |

This interactive table showcases typical NMR shift ranges for a related isoxazole compound, demonstrating the analytical power of NMR.

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within this compound, confirming the planarity of the phenyl and isoxazole rings and determining their relative orientation.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions are determined. nih.gov For isoxazole derivatives, this method has been used to confirm the geometry of the heterocyclic ring and the spatial arrangement of its substituents. derpharmachemica.comnih.gov

For example, a study on 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile revealed that the isoxazole ring adopts an envelope conformation. derpharmachemica.com Similar detailed conformational analysis would be possible for this compound.

Table 2: Representative Crystallographic Data for an Isoxazole Derivative Data for 3,5-Bis(4-fluorophenyl)isoxazole nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.9097 |

| b (Å) | 5.7319 |

| c (Å) | 7.1437 |

| β (°) | 102.473 |

| V (ų) | 1115.84 |

This interactive table presents crystal data for a related compound, illustrating the precise structural parameters obtained from X-ray diffraction analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. rsc.org For this compound, HRMS would confirm its molecular formula, C₁₀H₈BrNO.

Furthermore, by analyzing the fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), one can deduce the structural connectivity of the molecule. The bromomethylphenyl cation would be an expected and prominent fragment. The stability of the isoxazole ring would also influence the fragmentation pathway, and its characteristic fragments could be identified.

For instance, the HRMS-ESI analysis of 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole showed a protonated molecular ion [M+H]⁺ at m/z 340.0327, which corresponds to the calculated value of 340.0332 for C₁₈H₁₅BrNO. rsc.org

In Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

The reactive bromomethyl group of this compound makes it a valuable substrate for nucleophilic substitution reactions. In situ spectroscopic techniques, such as rapid-scan FT-IR or specialized NMR methods, would be invaluable for monitoring these reactions in real-time. These methods allow for the observation of the decay of the starting material, the formation of the product, and potentially the detection of transient reaction intermediates. By tracking the concentration of species over time, detailed kinetic profiles can be constructed, providing rate constants and mechanistic insights without the need for quenching and offline analysis.

Detailed Mechanistic Investigations of Chemical Transformations

Understanding the precise mechanism of reactions involving this compound is key to optimizing reaction conditions and predicting outcomes.

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, specifically for identifying the rate-determining step. wikipedia.orgnih.gov This effect arises from the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. princeton.edu

For this compound, a KIE study could be designed to elucidate the mechanism of nucleophilic substitution at the benzylic carbon. By synthesizing an isotopically labeled version of the compound, for example, with deuterium (B1214612) atoms on the bromomethyl group (3-(4-(bromo(dideuterio)methyl)phenyl)isoxazole), one could compare its reaction rate with a nucleophile against the unlabeled compound.

If the C-Br bond cleavage is the rate-determining step (as in an Sₙ1-like mechanism), a small secondary KIE would be expected. Conversely, if the reaction proceeds via an Sₙ2 mechanism where the nucleophile attacks the carbon center in the rate-determining step, a different KIE would be observed. Such studies, while not yet reported for this specific molecule, are a standard method for detailed mechanistic investigation in physical organic chemistry. nih.gov

Computational Approaches for Transition State Analysis and Reaction Pathway Mapping

The journey of reactants to products is a dynamic process that traverses a complex potential energy surface. Computational chemistry provides the tools to map this landscape, identify the crucial transition states that govern reaction rates, and delineate the most plausible reaction pathways. For a molecule like this compound, which features a reactive bromomethyl group and a stable isoxazole core, these computational explorations are invaluable for predicting its behavior in various chemical environments.

Density Functional Theory (DFT) as a Cornerstone:

At the heart of modern computational organic chemistry lies Density Functional Theory (DFT). This quantum mechanical method offers a favorable balance between accuracy and computational cost, making it the workhorse for studying the electronic structure and energetics of molecules the size of this compound and its reaction intermediates. DFT calculations can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies, and, most importantly for mechanistic studies, the energies of reactants, products, and transition states.

Locating Transition States:

A transition state (TS) represents the highest energy point along a reaction coordinate, the "point of no return" for a chemical transformation. Locating these fleeting structures is a primary goal of computational mechanistic studies. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are commonly employed to find a saddle point on the potential energy surface that corresponds to the transition state. Once located, the nature of the transition state is confirmed by a vibrational frequency analysis, which should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate.

Mapping the Reaction Pathway:

With the transition state identified, the entire reaction pathway can be mapped using Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation follows the path of steepest descent from the transition state down to the corresponding reactant and product, effectively tracing the trajectory of the chemical reaction on the potential energy surface. This provides a detailed, step-by-step visualization of the geometric and electronic changes that occur during the transformation.

Hypothetical Application to this compound:

Let's consider a hypothetical nucleophilic substitution reaction at the benzylic carbon of this compound. A computational study of this reaction would involve the following steps:

Geometry Optimization: The initial structures of this compound and the incoming nucleophile (e.g., a hydroxide (B78521) ion) would be optimized to find their lowest energy conformations.

Transition State Search: A transition state search would be initiated to locate the structure corresponding to the SN2 attack of the nucleophile on the bromomethyl group. This would involve the simultaneous breaking of the C-Br bond and the formation of the C-Nucleophile bond.

IRC Calculation: An IRC calculation would be performed to confirm that the located transition state connects the reactants (this compound and the nucleophile) to the product (the substituted isoxazole derivative and a bromide ion).

The data generated from such a study could be compiled into a table to provide a clear summary of the key energetic parameters.

Table 1: Hypothetical DFT-Calculated Energetic Data for a Nucleophilic Substitution on this compound

| Parameter | Description | Hypothetical Value (kcal/mol) |

| Ereactants | Relative energy of the optimized reactants | 0.0 |

| ETS | Relative energy of the transition state | +15.2 |

| Eproducts | Relative energy of the optimized products | -8.5 |

| ΔE‡ | Activation Energy (ETS - Ereactants) | 15.2 |

| ΔErxn | Reaction Energy (Eproducts - Ereactants) | -8.5 |

Note: These are hypothetical values for illustrative purposes.

Beyond Simple Reactions: Exploring Complex Mechanisms

The utility of these computational methods extends to more complex reaction mechanisms. For instance, the synthesis of the isoxazole ring itself, often achieved through 1,3-dipolar cycloaddition reactions, is a prime candidate for computational investigation. DFT studies can elucidate the regioselectivity and stereoselectivity of such reactions by comparing the activation barriers of different possible transition states. These studies can provide fundamental insights into why a particular isomer is formed preferentially, guiding synthetic chemists in optimizing reaction conditions.

In silico studies can also probe the conformational landscape of flexible molecules like this compound, identifying the most stable conformers and their relative populations. This information is crucial for understanding its interactions with biological targets or its packing in a crystal lattice.

Computational and Theoretical Investigations of 3 4 Bromomethyl Phenyl Isoxazole

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(4-(bromomethyl)phenyl)isoxazole. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry and electronic landscape.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its biological activity and chemical reactivity. The molecule's structure consists of a phenyl ring attached to an isoxazole (B147169) ring, with a bromomethyl group substituting the phenyl ring. The rotational freedom around the single bonds connecting these fragments gives rise to various conformers.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For isoxazole derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. In many heterocyclic systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.

From the FMO analysis, various reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other compounds and for predicting its behavior in chemical reactions. Quantum calculations on similar molecules have been used to understand their geometry, molecular orbitals, and charge distribution. cuny.edu

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization and identification of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that correlate well with experimental values. epstem.net For para-substituted 3-phenylisoxazoles, DFT calculations of ¹⁵N and ¹³C chemical shifts have been shown to be in good agreement with observed values, and substituent effects can be interpreted using Hammett correlations. nih.gov The chemical shifts of the isoxazole ring carbons, particularly C4, are sensitive to the electronic effects of substituents on the phenyl ring. researchgate.net

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. While raw calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be scaled using empirical factors to achieve better agreement. These calculations help in assigning specific absorption bands to particular vibrational modes, such as C-H stretching, C=N stretching of the isoxazole ring, and vibrations of the bromomethyl group. Theoretical IR data for similar compounds have been compared with experimental data to confirm structures. epstem.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. This includes modeling the entire reaction pathway, from reactants to products, and characterizing the transition states that connect them.

The bromomethyl group is a reactive site, susceptible to nucleophilic substitution reactions. Theoretical modeling can be used to study the reaction pathways of this group with various nucleophiles. By calculating the potential energy surface, the activation energy barriers for different pathways can be determined, providing insights into the reaction kinetics and selectivity.

For isoxazole ring transformations, such as cycloaddition reactions or ring-opening reactions, transition state theory combined with quantum chemical calculations can elucidate the mechanism. capes.gov.brcapes.gov.br For example, the thermal isomerization of isoxazole has been studied theoretically, showing that it can isomerize to oxazole (B20620) via an azirine intermediate. capes.gov.br Transition-metal-catalyzed reactions involving isoxazoles have also been a subject of recent research. rsc.org The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under certain conditions, a feature that is exploited in organic synthesis. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed in the gas phase, molecular behavior in solution can be significantly different. Molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound in a solvent environment. mdpi.com

MD simulations model the explicit interactions between the solute molecule and a large number of solvent molecules over time. This allows for the investigation of:

Solvent Effects: How the solvent influences the conformational preferences and reactivity of the molecule. The Polarizable Continuum Model (PCM) can also be used in quantum calculations to account for solvent influence on electron density. nih.gov

Intermolecular Interactions: The formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions with solvent molecules or other solute molecules.

Binding to Biological Targets: If this compound is being investigated as a potential drug candidate, MD simulations can be used to study its binding mode and stability within the active site of a target protein. mdpi.com

Chemoinformatic Approaches and Virtual Screening of Derivatives

Chemoinformatics utilizes computational techniques to analyze and organize chemical data. For this compound, chemoinformatic tools can be used to predict various properties and to design new derivatives with desired characteristics.

Virtual Screening: This computational technique is used to search large libraries of chemical compounds to identify those that are most likely to have a specific biological activity. sciety.orgbonviewpress.comresearchgate.net Starting with the scaffold of this compound, virtual screening can be used to explore a wide range of substituents on the phenyl and isoxazole rings. By predicting properties such as binding affinity to a target protein, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity, researchers can prioritize which derivatives to synthesize and test experimentally. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of isoxazole derivatives, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. mdpi.com

These chemoinformatic approaches, combined with the detailed insights from quantum chemical calculations and molecular dynamics simulations, provide a powerful and integrated computational framework for the investigation of this compound and its derivatives.

Applications of 3 4 Bromomethyl Phenyl Isoxazole in Advanced Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The unique combination of a stable heterocyclic core and a reactive benzylic handle makes 3-(4-(Bromomethyl)phenyl)isoxazole a valuable intermediate for constructing elaborate organic molecules. Chemists can utilize the bromomethyl group for tethering the phenylisoxazole unit to a larger molecular scaffold, and subsequently, the isoxazole (B147169) ring can be either retained as a key pharmacophore or used as a latent functional group for further transformations.

The isoxazole ring is a structural motif found in several natural products and has been incorporated into a multitude of synthetic drugs. lifechemicals.com Its presence often confers valuable biological properties. arabjchem.orgnih.gov this compound serves as an ideal reagent for introducing the 3-phenylisoxazole (B85705) fragment into synthetic analogues of natural products. The bromomethyl group can readily react with nucleophilic sites (such as hydroxyl or amino groups) on a complex natural product-derived scaffold. This allows for the generation of novel derivatives with potentially enhanced or modified biological activity. For example, attaching this building block to a core sugar, peptide, or steroid structure can produce analogues for structure-activity relationship (SAR) studies, aiming to improve therapeutic efficacy or pharmacokinetic properties.

Supramolecular chemistry relies on the programmed self-assembly of molecular building blocks into larger, ordered structures through non-covalent interactions. scitechdaily.commdpi.com The defined geometry and hydrogen-bonding capabilities of the isoxazole ring, combined with the reactive handle of this compound, make it a well-suited component for designing such systems. mdpi.com By reacting the bromomethyl group with complementary functional groups on other molecules, chemists can create elaborate macrocycles and cages. These architectures can be designed for applications in molecular recognition, sensing, or catalysis. The isoxazole moiety can act as a rigid linker or a site for specific guest interactions within the supramolecular assembly.

Table 1: Potential Non-Covalent Interactions Involving the Isoxazole Moiety in Supramolecular Assembly

| Interaction Type | Description | Potential Role in Assembly |

| Hydrogen Bonding | The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor. | Directing the orientation of molecules in a crystal lattice. |

| π-π Stacking | The aromatic phenyl and isoxazole rings can stack with other aromatic systems. | Stabilizing the overall architecture of the assembly. |

| Dipole-Dipole | The isoxazole ring possesses a significant dipole moment. | Influencing the packing and alignment of components. |

Building Block in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy where a common intermediate is converted into a library of structurally diverse compounds. The isoxazole ring is particularly useful in this context as it can act as a "latent" functional group. lifechemicals.comrsc.org While stable under many conditions, the weak N-O bond can be cleaved under reductive conditions to unmask other functionalities. mdpi.comnih.gov

Specifically, the reduction of a 3-substituted isoxazole can yield a β-enaminone, which is a highly versatile intermediate for synthesizing a variety of other heterocycles, such as pyrazoles or pyrimidines. mdpi.com Therefore, this compound can be used to first install the core structure onto a substrate via its reactive bromide. Then, in a later step, the isoxazole ring can be transformed, leading to a completely different class of compounds. This approach significantly expands the molecular diversity achievable from a single starting material.

Table 2: Divergent Synthesis Potential of the Isoxazole Ring

| Starting Moiety (Post-attachment) | Reaction Condition | Resulting Functional Group | Potential Final Product Class |

| 3-Phenylisoxazole | Catalytic Hydrogenation (e.g., Raney Ni) | β-Enaminone | Pyrazoles, Pyrimidines |

| 3-Phenylisoxazole | Light-activated ring opening nih.gov | Vinyl Nitrene/Azirine | Pyrroles, Aziridines |

Preparation of Functionalized Monomers for Polymerization

The isoxazole moiety has been incorporated into polymers to create materials with specific properties, such as liquid crystallinity or enhanced thermal stability. researchgate.net this compound is an excellent starting point for the synthesis of functionalized monomers. The bromomethyl group can be readily converted into a variety of polymerizable functionalities through straightforward chemical reactions. For instance, reaction with potassium methacrylate (B99206) would yield a methacrylate monomer suitable for radical polymerization. Alternatively, reaction with a di-nucleophile in a polycondensation reaction could lead to the formation of polyesters or polyethers containing the isoxazole unit in the polymer backbone.

Table 3: Examples of Monomers Derived from this compound

| Reagent | Reaction Type | Resulting Monomer Functional Group | Polymerization Method |

| Potassium Methacrylate | Nucleophilic Substitution | Methacrylate | Free Radical Polymerization |

| Sodium Azide, then an alkyne | Nucleophilic Substitution, Click Chemistry | Triazole-linked functionality | Step-Growth Polymerization |

| Triphenylphosphine (B44618), then base | Wittig Reaction | Styrenic (vinyl) | Free Radical Polymerization |

| Bisphenol A | Nucleophilic Substitution | Ether Linkage (for polyether) | Polycondensation |

Design and Synthesis of Molecular Probes for Chemical Biology

Molecular probes are essential tools in chemical biology for studying biological processes in real-time. The isoxazole ring itself has been identified as a useful photophore. nih.gov Specifically, it can act as a minimalist photo-crosslinker for photoaffinity labeling (PAL) experiments, which are used to identify the protein targets of bioactive small molecules. nih.gov Upon irradiation with UV light, the isoxazole ring can form reactive intermediates that covalently bind to nearby amino acid residues in a protein's binding pocket.

The compound this compound provides a perfect scaffold for creating such probes. The bromomethyl group serves as a convenient and efficient conjugation handle to attach the isoxazole photophore to a known ligand, peptide, or other molecule of interest. This allows for the precise delivery of the photo-crosslinking moiety to the target site, enabling the identification of binding partners and the elucidation of drug mechanisms. Furthermore, the inherent fluorescence of some aryl-isoxazole derivatives can be exploited for developing fluorescent probes for cellular imaging. nih.gov

Table 4: Strategies for Molecular Probe Synthesis

| Probe Type | Role of this compound | Conjugation Strategy |

| Photoaffinity Label | Provides the isoxazole photo-crosslinker and a reactive handle for attachment. nih.gov | Reaction of the bromomethyl group with a nucleophile on the targeting ligand. |

| Fluorescent Probe | Serves as the core of a fluorescent aryl-isoxazole scaffold. nih.gov | The bromomethyl group can link the fluorophore to a biomolecule or targeting moiety. |

| Bifunctional Probe | Can be incorporated into a probe containing both a reporter (e.g., biotin) and a reactive group. | The bromomethyl group serves as one of multiple points for conjugation. |

Biological and Medicinal Chemistry Research Applications

Utilization as a Precursor in the Synthesis of Potential Biological Probes

The isoxazole (B147169) ring is a key structural motif in numerous biologically active compounds, making its derivatives valuable precursors in synthetic and medicinal chemistry. nih.govsaapjournals.org The compound 3-(4-(bromomethyl)phenyl)isoxazole serves as a crucial starting material for creating more complex molecules intended as biological probes. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups or linker moieties. This versatility is essential for developing probes that can interact with specific biological targets.

For instance, the isoxazole core can be incorporated into larger molecular architectures designed to investigate biological processes. The synthesis of isoxazole derivatives often involves methods like 1,3-dipolar cycloaddition. nsf.govnih.gov Starting with a precursor like this compound, chemists can introduce functionalities that enable detection (e.g., fluorophores) or specific binding interactions, thereby creating probes to study enzyme activity or cellular pathways. Research has demonstrated the synthesis of various substituted isoxazoles that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, highlighting the importance of this scaffold in developing new therapeutic and diagnostic agents. nih.govresearchgate.net

Investigation in Target Identification and Validation Studies for Biological Pathways

Target identification and validation are critical steps in the drug discovery pipeline, aiming to confirm that modulating a specific biological target can lead to a desired therapeutic effect. discoveryontarget.com Chemical probes derived from scaffolds like this compound can be instrumental in this process. By designing molecules that selectively interact with a protein of interest, researchers can study the biological consequences of inhibiting or activating that target in cellular or animal models. nih.gov

For example, a derivative synthesized from the parent isoxazole compound could be used to inhibit a specific enzyme. Observing the downstream effects on cellular signaling or phenotype helps to validate that enzyme as a drug target. nih.gov Techniques such as active site profiling and whole-genome sequencing can be employed to identify mutations that confer resistance to a compound, further validating the target and elucidating the mechanism of action. nih.gov The development of selective inhibitors, informed by the structural features of the isoxazole core, provides essential tools for exploring the function of novel biological targets in diseases like cancer or parasitic infections. nih.govnih.gov

Role in the Synthesis of Compounds for Modulating Intracellular Signal Transduction Pathways

Intracellular signal transduction pathways are complex networks that regulate fundamental cellular processes like proliferation, differentiation, and apoptosis. nih.gov Dysregulation of these pathways is a hallmark of many diseases, including cancer. nih.gov Isoxazole-containing compounds have been successfully developed to modulate key signaling molecules.

One notable example involves an isoxazole chalcone (B49325) derivative, 1-(4-((3-phenylisoxazol-5-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one (PMPP), which was found to activate melanogenesis. nih.gov Further studies revealed that PMPP exerts its effects by modulating the Akt/GSK3β/β-catenin signaling pathway. nih.gov It was shown to increase the phosphorylation of Akt and GSK3β, leading to the accumulation of β-catenin and subsequent upregulation of MITF, a key transcription factor in melanin (B1238610) synthesis. nih.gov This demonstrates how the isoxazole scaffold can be a core component of molecules designed to interact specifically with components of critical signaling cascades. Other research has identified isoxazole derivatives as inhibitors of Sphingomyelin synthase 2 (SMS2), a target for chronic inflammation-associated diseases, and as inhibitors of the tyrosine kinase c-Met, which is implicated in tumor growth and metastasis. nih.govnih.gov

Table 1: Isoxazole Derivatives and Their Effects on Signaling Pathways

| Compound/Derivative Class | Targeted Pathway/Protein | Biological Effect | Reference |

| Isoxazole chalcone derivative (PMPP) | Akt/GSK3β/β-catenin | Activates melanogenesis | nih.gov |

| 4-Benzyloxybenzo[d]isoxazole-3-amine derivatives | Sphingomyelin synthase 2 (SMS2) | Inhibition of SMS2, reduction of chronic inflammation | nih.gov |

| 3-amino-benzo[d]isoxazole based compounds | Tyrosine kinase c-Met | Inhibition of c-Met, potential anti-tumor activity | nih.gov |

| 4,5-diaryloisoxazol-3-carboxylic acids | FLAP (5-Lipoxygenase-activating protein) | Inhibition of leukotriene biosynthesis, anti-inflammatory | nih.gov |

Application in Fragment-Based Drug Discovery (FBDD) as a Scaffold Component

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. The this compound structure represents an ideal fragment or a scaffold component for FBDD.

Its defined three-dimensional structure and the reactive "handle" (the bromomethyl group) allow for systematic chemical elaboration. In an FBDD campaign, the core isoxazole-phenyl fragment could be identified as a binder to a target protein through techniques like X-ray crystallography or nuclear magnetic resonance (NMR). nih.gov The subsequent step would involve synthetic chemistry to extend the fragment from the bromomethyl position, adding functional groups that can form additional interactions with the target's binding site, thereby increasing affinity and selectivity. This strategy allows for efficient exploration of chemical space around the core scaffold to develop potent and specific inhibitors. nih.gov

Chemoinformatic Studies and Virtual Screening of Derived Libraries

Chemoinformatics and virtual screening are indispensable computational tools in modern drug discovery. nih.gov These methods allow for the rapid in silico screening of vast libraries of chemical compounds to identify potential drug candidates against a specific target. The isoxazole scaffold is frequently featured in these virtual libraries due to its favorable pharmacological properties and synthetic accessibility.

In a typical virtual screening workflow, a library of compounds derived from the this compound core would be computationally "docked" into the binding site of a target protein. researchgate.netbonviewpress.com Algorithms then score the binding poses based on factors like binding energy and intermolecular interactions. For example, a virtual screen of the ZINC database identified 36 isoxazole-based molecules as potential inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. researchgate.netbonviewpress.com Molecular docking simulations for the top hits revealed high binding affinities and crucial hydrogen bond and hydrophobic interactions with key residues in the Hsp90 active site. researchgate.netbonviewpress.com Such in silico studies help prioritize which derivatives to synthesize and test in the lab, saving significant time and resources. nih.govnih.gov

Table 2: Chemoinformatic and Virtual Screening Data for Isoxazole Derivatives

| Study Focus | Target | Key Findings | Reference |

| Identification of Hsp90 Inhibitors | Heat Shock Protein 90 (Hsp90) | Identified 12 isoxazole compounds with high binding affinity (binding energies from −8.23 to −8.51 kcal/mol) compared to a known inhibitor. | researchgate.netbonviewpress.com |

| Identification of STAT3 Inhibitors | Signal transducer and activator of transcription 3 (STAT3) | A virtual screen identified STX-0119, a quinolinecarboxamide derivative, as a novel STAT3 dimerization inhibitor. | nih.gov |

| Identification of ACC Inhibitors | Acetyl-CoA carboxylase (ACC) | High-throughput virtual screening identified a 4-phenoxy-phenyl isoxazole as a potential ACC inhibitor, leading to the synthesis of potent derivatives. | researchgate.net |

Materials Science and Advanced Functional Materials Research

Incorporation into Organic Electronic and Optoelectronic Materials (e.g., OLEDs, OFETs)

The phenyl-isoxazole scaffold is a π-conjugated system, a fundamental requirement for organic semiconducting materials. While specific research on incorporating 3-(4-(bromomethyl)phenyl)isoxazole directly into high-performance Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs) is not extensively documented, its structural motifs are relevant to the field. The isoxazole (B147169) ring, as a heterocyclic component, can influence the electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for charge injection and transport.

Table 1: Potential Roles of this compound in Organic Electronics

| Feature | Potential Application | Rationale |

| Phenyl-Isoxazole Core | Tuning of electronic properties | The aromatic and heterocyclic system influences HOMO/LUMO energy levels, essential for charge injection/transport in OLEDs and OFETs. |

| Bromomethyl Group | Synthetic handle for functionalization | Allows for covalent attachment to polymer chains or other chromophores to build materials with tailored properties. |

| Overall Rigidity | Morphological stability | The rigid structure can contribute to the formation of stable thin films, potentially enhancing device lifetime. |

Application in Polymer Functionalization and Dendrimer Synthesis

The presence of a bromomethyl group makes this compound an excellent candidate for polymer functionalization through various grafting techniques. The carbon-bromine bond in the bromomethyl group is relatively weak and susceptible to nucleophilic substitution, making it a reactive site for attaching the phenyl-isoxazole moiety onto a polymer backbone. This process, known as "grafting to," allows for the modification of commodity polymers, imparting them with new properties derived from the isoxazole unit, such as altered solubility, thermal stability, or optical characteristics.

Similarly, in dendrimer synthesis, this compound can serve as a key building block. Dendrimers are highly branched, well-defined macromolecules, and their construction relies on iterative reaction sequences. The this compound molecule can be utilized at the core, as a branching unit, or as a surface functional group, depending on the synthetic strategy. The reactivity of the bromomethyl group facilitates the controlled, step-wise addition of subsequent generations of the dendrimer structure.

Development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. nih.govrsc.org The defining features of these materials, such as high surface area, tunable pore size, and chemical functionality, are dictated by the geometry and connectivity of their organic linkers. nih.govresearchgate.net

This compound is well-suited to act as a precursor for an organic linker in both MOF and COF synthesis.

For MOFs: The isoxazole ring or a derivative of the bromomethyl group (e.g., converted to a carboxylic acid) could coordinate with metal ions or clusters to form the framework. nih.gov

For COFs: The bromomethyl group is a prime site for forming robust covalent bonds, which are the basis of COFs. nih.govnih.gov It can undergo reactions to connect with other organic building blocks, creating an extended, porous, and crystalline network. researchgate.netnih.gov The phenyl-isoxazole unit would then line the pores of the resulting framework, influencing its chemical environment and its affinity for guest molecules. researchgate.net This makes such COFs potentially useful for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

The synthesis of COFs often involves building upon organic blocks to create ordered structures through strong covalent bonds. researchgate.net The ability to pre-design the organic units is a key advantage of COF chemistry. rsc.org

Table 2: Suitability of this compound as a Framework Precursor

| Framework Type | Potential Role of the Compound | Key Reactive Site | Resulting Framework Feature |

| MOF | Organic Linker Precursor | Isoxazole Nitrogen or modified -CH₂Br | Pores functionalized with phenyl-isoxazole units |

| COF | Organic Building Block | Bromomethyl Group (-CH₂Br) | High stability due to covalent bond formation |

Construction of Responsive Materials and Smart Systems

"Smart" materials are designed to change their properties in response to external stimuli such as light, temperature, pH, or the presence of a specific chemical. The this compound moiety can be integrated into larger systems, like polymers or gels, to create such responsive materials.

The isoxazole ring itself can be susceptible to cleavage under certain conditions (e.g., UV light or specific chemical reagents). If this unit is incorporated as a cross-linker in a polymer network, the cleavage of the ring could lead to a macroscopic change, such as the dissolution of a hydrogel or a change in the material's mechanical properties. This stimulus-responsive degradation could be harnessed for applications like controlled-release systems.

Furthermore, by utilizing the reactive bromomethyl group to attach the phenyl-isoxazole unit to a known responsive polymer, its properties can be fine-tuned. The rigid and polar nature of the isoxazole derivative could influence the polymer's response threshold or kinetics. For example, it could alter the lower critical solution temperature (LCST) of a temperature-responsive polymer, making its phase transition more or less sensitive to changes in temperature.

Green Chemistry and Sustainable Synthesis Approaches

Development of Solvent-Free or Reduced-Solvent Methodologies

Traditional organic syntheses often rely on large volumes of volatile and toxic organic solvents, which contribute significantly to environmental pollution and pose safety risks. Consequently, a major focus of green chemistry is the development of reactions that operate in the absence of solvents or in environmentally benign alternatives like water or deep eutectic solvents (DES).

Solvent-Free Approaches: Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, has emerged as a powerful solvent-free technique. The 1,3-dipolar cycloaddition between terminal alkynes and nitrile oxides (generated in situ from hydroxyimidoyl chlorides) to form 3,5-disubstituted isoxazoles has been successfully performed under ball-milling conditions. nih.govrsc.org This method is often faster, simplifies work-up procedures, and can be more energy-efficient than solution-based techniques. nih.gov

Microwave-assisted solid-state synthesis is another prominent solvent-free method. The reaction of aromatic aldehydes with nitroalkanes on a solid support like basic alumina (B75360) can yield isoxazoles in minutes with excellent yields (90-96%), a significant improvement over classical heating methods that require hours and the use of solvents. tandfonline.com

Reduced-Solvent Approaches: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Three-component reactions between aldehydes, β-ketoesters, and hydroxylamine (B1172632) hydrochloride have been effectively carried out in water, sometimes accelerated by energy sources like natural sunlight, to produce isoxazol-5(4H)-ones. semnan.ac.ir Ultrasound irradiation has also been employed to facilitate isoxazole (B147169) synthesis in aqueous media, often leading to shorter reaction times and higher yields. nih.govtandfonline.comelifesciences.org